(3-Fluoro-4-propoxyphenyl)(methyl)sulfane
Overview
Description
(3-Fluoro-4-propoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of a fluorine atom, a propoxy group, and a methylsulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-propoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-nitrophenol and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Intermediate: The reaction yields 3-fluoro-4-propoxyphenol as an intermediate.
Final Step: The intermediate is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-propoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products are sulfoxides and sulfones.
Reduction: The major product is the original sulfane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-4-propoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the propoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)(methyl)sulfane
- (3-Fluoro-4-ethoxyphenyl)(methyl)sulfane
- (3-Fluoro-4-butoxyphenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-4-propoxyphenyl)(methyl)sulfane is unique due to the specific combination of its functional groups, which impart distinct chemical and biological properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity compared to its methoxy and ethoxy analogs. The presence of the fluorine atom increases its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Biological Activity
(3-Fluoro-4-propoxyphenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A fluorinated phenyl ring which enhances lipophilicity and biological activity.
- A propoxy group that may influence receptor binding and solubility.
- A methylsulfane group that participates in various chemical reactions, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The sulfane group can act as a nucleophile, participating in electrophilic substitution reactions, while the fluorine atom may enhance binding affinity to target proteins.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, influencing cellular responses.
- Receptor Modulation : It could act as a modulator for various receptors, affecting physiological processes such as inflammation and cell proliferation.
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown that modifications in the para position (like introducing electron-withdrawing groups) can dramatically alter potency.
Compound | IC50 (nM) | Cell Line |
---|---|---|
TASIN-1 | 25 | DLD-1 |
TASIN-2 | 3.2 | DLD-1 |
This compound | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Colon Cancer Cell Lines : A series of sulfonamide analogs were tested against colon cancer cell lines, revealing that modifications similar to those in this compound could enhance selectivity and potency. Compounds with bulky substituents at the para position showed reduced activity, indicating steric hindrance plays a critical role in efficacy .
- Inflammatory Models : In vivo studies demonstrated that related compounds significantly reduced eosinophil accumulation in lung tissue during allergen-induced inflammation models. This suggests potential therapeutic applications in treating respiratory conditions .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituent position and electronic properties on the biological activity of arylsulfonamides and related compounds:
Substituent Position | Effect on Activity |
---|---|
Para | Increased steric hindrance reduces activity |
Meta | Generally less active compared to para substitutions |
Ortho | Can enhance activity depending on size and electronegativity |
Properties
IUPAC Name |
2-fluoro-4-methylsulfanyl-1-propoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-3-6-12-10-5-4-8(13-2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMPQCBFHFRULQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261465 | |
Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-41-2 | |
Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-4-(methylthio)-1-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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